molecular formula C9H4BrF3N2O B6243745 8-bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one CAS No. 1998477-60-3

8-bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6243745
CAS No.: 1998477-60-3
M. Wt: 293
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Description

8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group at the 2nd position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminoaryl aldehydes or ketones with trifluoromethyl-containing reagents. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom allows for further functionalization through substitution reactions .

Properties

CAS No.

1998477-60-3

Molecular Formula

C9H4BrF3N2O

Molecular Weight

293

Purity

95

Origin of Product

United States

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